![molecular formula C7H10O B13579982 rac-(1R,5S)-5-methylbicyclo[3.1.0]hexan-2-one](/img/structure/B13579982.png)
rac-(1R,5S)-5-methylbicyclo[3.1.0]hexan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(1R,5S)-5-methylbicyclo[310]hexan-2-one is a bicyclic ketone compound with a unique structure that includes a bicyclo[310]hexane ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,5S)-5-methylbicyclo[3.1.0]hexan-2-one typically involves the cyclization of suitable precursors under specific reaction conditions. One common method involves the use of a Diels-Alder reaction followed by a series of functional group transformations to achieve the desired bicyclic structure .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers .
Analyse Chemischer Reaktionen
Types of Reactions
rac-(1R,5S)-5-methylbicyclo[3.1.0]hexan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
rac-(1R,5S)-5-methylbicyclo[3.1.0]hexan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be used in studies related to enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which rac-(1R,5S)-5-methylbicyclo[3.1.0]hexan-2-one exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, depending on the context of its application. Detailed studies on its mechanism of action are essential to fully understand its potential .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- rac-(1R,5S)-3-oxabicyclo[3.1.0]hexan-2-one
- rac-(1R,5S)-1-(4-Methoxyphenyl)-3-oxabicyclo[3.1.0]hexan-2-one
- rac-(1R,5S)-5-(propan-2-yl)bicyclo[3.1.0]hexan-2-one
- rac-(1R,5S)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one
Uniqueness
rac-(1R,5S)-5-methylbicyclo[3.1.0]hexan-2-one is unique due to its specific methyl substitution on the bicyclo[3.1.0]hexane ring, which can influence its reactivity and interactions compared to other similar compounds. This uniqueness makes it valuable for specific applications where its distinct properties are advantageous .
Eigenschaften
Molekularformel |
C7H10O |
|---|---|
Molekulargewicht |
110.15 g/mol |
IUPAC-Name |
(1R,5S)-5-methylbicyclo[3.1.0]hexan-2-one |
InChI |
InChI=1S/C7H10O/c1-7-3-2-6(8)5(7)4-7/h5H,2-4H2,1H3/t5-,7-/m0/s1 |
InChI-Schlüssel |
DNGLGSJXMDGAJW-FSPLSTOPSA-N |
Isomerische SMILES |
C[C@@]12CCC(=O)[C@@H]1C2 |
Kanonische SMILES |
CC12CCC(=O)C1C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


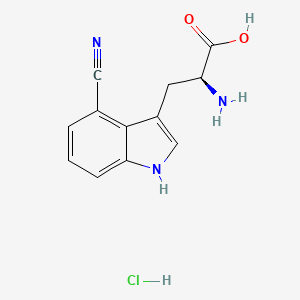
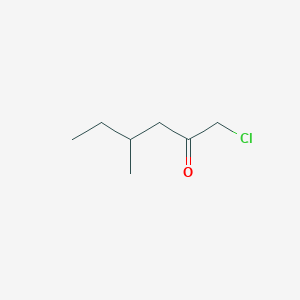
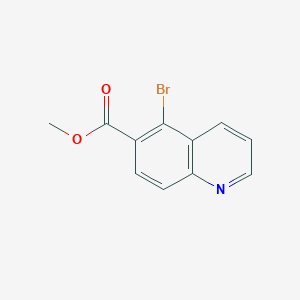

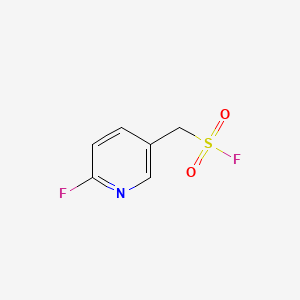


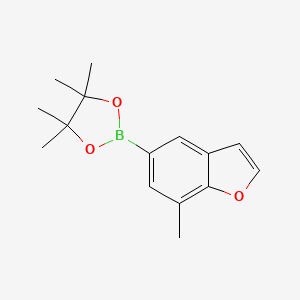
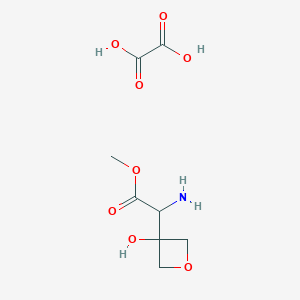
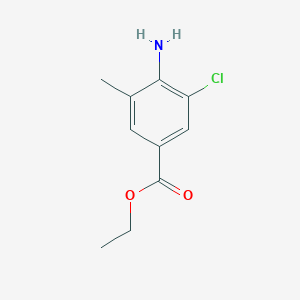



![2-[2-(Methylsulfanyl)ethyl]-1,3-dithiane-2-carboxylicacid](/img/structure/B13579971.png)
